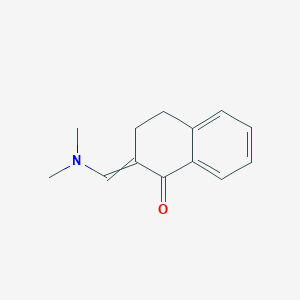
1-Benzoyl-2-formylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-2-formylpyrrolidine is an organic compound characterized by the presence of a benzoyl group attached to a pyrrolidine ring, with an aldehyde functional group at the second position. This compound is a white crystalline solid that is soluble in various organic solvents such as ethanol, dichloromethane, and ether. It is widely used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-formylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction typically occurs in an organic solvent like dichloromethane, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of benzoyl chloride and pyrrolidine, followed by their reaction under controlled conditions. The resulting intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-2-formylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products:
Oxidation: 1-Benzoylpyrrolidine-2-carboxylic acid.
Reduction: 1-Benzoylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-2-formylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-2-formylpyrrolidine involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-2-formylpyrrolidine can be compared with other similar compounds such as:
1-Benzoylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Benzoylpyrrolidine: The position of the benzoyl group affects its reactivity and applications.
1-Benzoylpyrrolidine-2-carboxylic acid: The carboxylic acid group provides different chemical properties and reactivity compared to the aldehyde group.
The uniqueness of this compound lies in its combination of the benzoyl and aldehyde functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-benzoylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2 |
InChI-Schlüssel |
RBEVVYBWLHKEEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate](/img/structure/B8533461.png)
![N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B8533465.png)

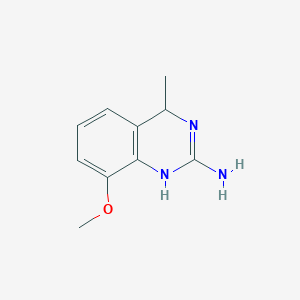
![3-Ethenyl-5,6-dihydrofuro[2,3-c]pyridazine](/img/structure/B8533503.png)
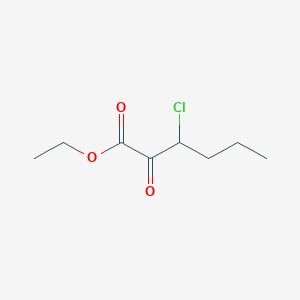
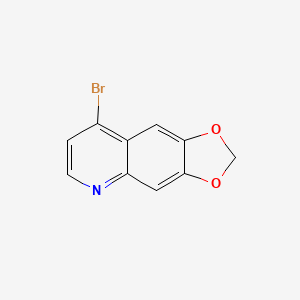
![1-Boc-4-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B8533515.png)
![tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B8533526.png)
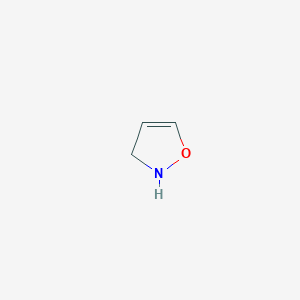
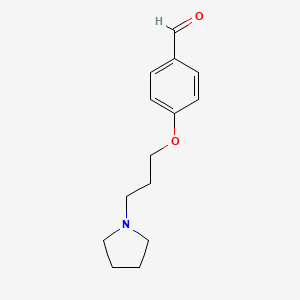
![Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl-](/img/structure/B8533536.png)

